molecular formula C8H7F3O3 B1597866 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid CAS No. 241154-04-1

3-(2-Furyl)-2-(trifluoromethyl)propanoic acid

Cat. No. B1597866
CAS RN: 241154-04-1
M. Wt: 208.13 g/mol
InChI Key: QBYZPEJVGHRMIX-UHFFFAOYSA-N
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Description

3-(2-Furyl)-2-(trifluoromethyl)propanoic acid, commonly known as FTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FTPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of furan and is widely used as a reagent in chemical synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis of Lactones : 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid derivatives have been used in the synthesis of eight-membered lactones through intramolecular silicon-directed acylative ring-opening reactions. This process yields lactones in moderate to good yields, demonstrating its efficiency in synthesizing complex organic compounds (Ohi et al., 1999).

  • Mechanisms in Ring-Switching Reactions : Studies have detailed the mechanism of how certain derivatives of this compound undergo ring-switching reactions to form butanolides. This research provides insight into potential routes for synthesizing useful chemical synthons (Grayson et al., 2003).

  • Root Growth-Inhibitory Activity : Specific derivatives, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, have been synthesized and shown to exhibit root growth-inhibitory activity towards rape seedlings. This suggests potential agricultural applications in regulating plant growth (Kitagawa et al., 2003).

  • Friedel-Crafts Reaction Catalysis : Acid zeolites have been used as catalysts in Friedel-Crafts reactions involving 3-(2-Furyl)propanoic acid derivatives, demonstrating high selectivity and conversion rates. This highlights its role in facilitating important organic reactions (Algarra et al., 1995).

  • Antimicrobial Activity : Derivatives of 2-cyano-3-(2′-furyl)propenic acid have shown antimicrobial activity against various microorganisms, including algae and fungi. This suggests potential in developing new antimicrobial agents (Balaz et al., 2008).

  • Inhibitors in Cholesterol Management : N,N-disubstituted trifluoro-3-amino-2-propanols, derived from 3-(2-furyl)propanoic acid, have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), suggesting a potential role in cholesterol management (Massa et al., 2001).

  • Phosphorylation Reactions : 3-(2-furyl)methanephosphonates are useful in phosphorylation reactions with various esters. This demonstrates the compound's utility in synthetic chemistry, especially in the formation of phosphorylated derivatives (Pevzner, 2014).

  • Stability in Peptide Synthesis : The furyl group of (2-furyl)-L-alanine-containing peptides, derived from this compound, shows partial degradation in certain conditions. This information is crucial for optimizing peptide synthesis protocols (Schulz et al., 2004).

  • Enantioselective Hydrogenation : The compound has been used in the enantioselective hydrogenation of propenoic acids, showing potential in creating specific enantiomers of organic compounds, which is significant in pharmaceutical synthesis (Hermán et al., 2009).

  • Synthesis of Novel Lactones : The compound is instrumental in the synthesis of functionalized ten-membered lactones, highlighting its role in the creation of complex lactone structures (Grayson & Roycroft, 1993).

  • Root Growth Modulatory Activity : Certain derivatives, such as N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, have shown activity in modulating root growth in plants, suggesting applications in agriculture and horticulture (Kitagawa et al., 2001).

  • Applications in Perfumery : Trifluoromethylated derivatives of terpenoid carbonyl compounds, including those related to 3-(2-furyl)propanoic acid, have been developed for use in perfumery (Watanabe et al., 1995).

  • Radical Cyclization Reactions : The compound is pivotal in bis(tributyltin)-initiated atom transfer cyclization reactions, which are essential for the synthesis of certain dihydro-2(3H)-furanones (Wang & Li, 2002).

properties

IUPAC Name

3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYZPEJVGHRMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379245
Record name 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

241154-04-1
Record name 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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